Cas no 188612-53-5 (5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide)

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide
- 5-Amino-1-(N-methylcarbamoyl)-imidazole-4-carboxamide
- 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
- Temozolomide Impurity 3
- 5-(Amino-1-(N-methyl Carbamoyl)
- 1H-Imidazole-1,4-dicarboxamide, 5-amino-N1-methyl-
- 5-Amino-Nl-methyl-1 H-imidazole-1,4-dicarboxamide
- AMY40397
- BV6QW7887S
- 5-amino-1-N-methylimidazole-1,4-dicarboxamide
- UNII-BV6QW7887S
- AGQNTADHDRGUOT-UHFFFAOYSA-N
- SCHEMBL3533229
- EN300-243227
- DB-349805
- J-504669
- 188612-53-5
-
- MDL: MFCD20691204
- インチ: InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)
- InChIKey: AGQNTADHDRGUOT-UHFFFAOYSA-N
- ほほえんだ: CNC(N1C=NC(C(N)=O)=C1N)=O
計算された属性
- せいみつぶんしりょう: 183.07562455g/mol
- どういたいしつりょう: 183.07562455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)
- ようかいど: 微溶性(14 g/l)(25ºC)、
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243227-0.05g |
5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |
188612-53-5 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Enamine | EN300-243227-5.0g |
5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |
188612-53-5 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-243227-2.5g |
5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |
188612-53-5 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Enamine | EN300-243227-0.5g |
5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |
188612-53-5 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
TRC | A616300-10mg |
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide |
188612-53-5 | 10mg |
$ 626.00 | 2023-09-08 | ||
1PlusChem | 1P00ANWF-100mg |
5-(Amino-1-(N-methyl Carbamoyl) |
188612-53-5 | 95% | 100mg |
$321.00 | 2025-02-25 | |
A2B Chem LLC | AE96735-5g |
5-(Amino-1-(N-methyl Carbamoyl) |
188612-53-5 | 95% | 5g |
$2301.00 | 2024-04-20 | |
A2B Chem LLC | AE96735-50mg |
5-(Amino-1-(N-methyl Carbamoyl) |
188612-53-5 | 95% | 50mg |
$219.00 | 2024-04-20 | |
Aaron | AR00AO4R-250mg |
5-(Amino-1-(N-methyl Carbamoyl) |
188612-53-5 | 95% | 250mg |
$530.00 | 2025-01-23 | |
A2B Chem LLC | AE96735-2.5mg |
5-(Amino-1-(N-methyl Carbamoyl) |
188612-53-5 | 2.5mg |
$613.00 | 2024-01-02 |
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamideに関する追加情報
Comprehensive Overview of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (CAS No. 188612-53-5)
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, with the CAS number 188612-53-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the imidazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both amino and carboxamide functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in metabolic pathways.
In recent years, the demand for imidazole derivatives like 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide has surged due to their role in developing novel therapeutics. For instance, compounds with imidazole cores are frequently explored for their anti-inflammatory, antiviral, and anticancer properties. This aligns with current trends in precision medicine, where researchers seek targeted therapies with fewer side effects. The compound’s CAS No. 188612-53-5 is often searched in academic databases and patent filings, reflecting its relevance in cutting-edge research.
One of the key advantages of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide is its structural adaptability. The methyl group at the N1 position and the amino group at the 5-position allow for further chemical modifications, enabling the creation of derivatives with tailored properties. This flexibility is crucial in medicinal chemistry, where slight structural changes can significantly alter a compound’s bioavailability or binding affinity. As such, this compound is frequently discussed in forums and publications focusing on small molecule drug development.
The synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide typically involves multi-step organic reactions, including condensation and amidation processes. Researchers emphasize the importance of optimizing these synthetic routes to improve yield and purity, which are critical for scaling up production. Given the growing interest in green chemistry, there is also a push to develop environmentally friendly synthesis methods for such compounds, reducing the use of hazardous reagents and solvents.
From a commercial perspective, CAS No. 188612-53-5 is listed in catalogs of several specialty chemical suppliers, catering to pharmaceutical and biotechnology industries. Its pricing and availability are often topics of discussion among procurement professionals, especially those sourcing high-purity research chemicals. Additionally, the compound’s stability under various storage conditions is a practical consideration for laboratories and manufacturing facilities.
In the context of AI-driven drug discovery, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide has been the subject of computational studies. Machine learning models are increasingly used to predict its interactions with biological targets, accelerating the identification of potential drug candidates. This intersection of chemistry and artificial intelligence is a hot topic, with many researchers exploring how in silico screening can reduce the time and cost of bringing new drugs to market.
Another area of interest is the compound’s potential role in personalized medicine. As genetic profiling becomes more accessible, there is a growing need for compounds that can be customized to individual patients’ metabolic profiles. The structural features of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide make it a promising candidate for such applications, particularly in therapies targeting rare genetic disorders.
Safety and regulatory compliance are also critical aspects of working with 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. While it is not classified as a hazardous material, proper handling protocols are essential to ensure researcher safety. Material Safety Data Sheets (MSDS) for this compound provide detailed guidelines on storage, disposal, and personal protective equipment (PPE), which are frequently referenced in laboratory settings.
In summary, 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (CAS No. 188612-53-5) is a compound of significant scientific and commercial value. Its applications span drug discovery, computational chemistry, and personalized medicine, making it a focal point in modern research. As the pharmaceutical industry continues to evolve, compounds like this will play a pivotal role in developing next-generation therapies.
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